molecular formula C20H21N3O5 B4045861 3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B4045861
M. Wt: 383.4 g/mol
InChI Key: JSQPCLAEDSYCFI-UHFFFAOYSA-N
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Description

3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe piperazine ring is then introduced via a coupling reaction with the furan-2-carbonyl group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine-2,5-dione derivatives, such as:

Uniqueness

What sets 3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, in particular, may enhance its ability to interact with specific biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-27-15-6-4-14(5-7-15)23-18(24)13-16(19(23)25)21-8-10-22(11-9-21)20(26)17-3-2-12-28-17/h2-7,12,16H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQPCLAEDSYCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
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3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
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3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
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3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 5
3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 6
3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

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